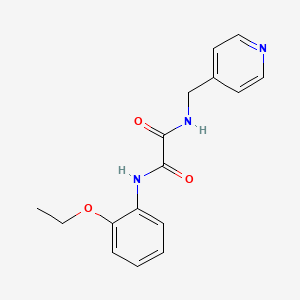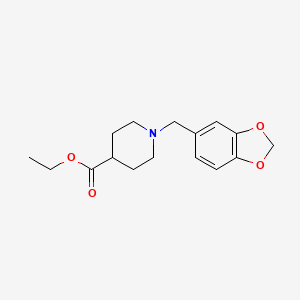
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as EPPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. EPPA is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular processes.
作用机制
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is thought to exert its effects by binding to and modulating the activity of proteins involved in cellular signaling pathways. Specifically, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to bind to the IP3 receptor, a calcium channel that plays a critical role in cellular signaling. By modulating the activity of the IP3 receptor, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide can affect various cellular processes, including apoptosis and neurotransmitter release.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, modulating neurotransmitter release, and altering calcium signaling. N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments is its ability to easily penetrate cell membranes, allowing for the study of intracellular processes. Additionally, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is readily available and can be synthesized in high yields and purity. However, one limitation of using N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are many potential future directions for N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide research. One area of interest is the development of new drugs targeting the IP3 receptor, which may have therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide and its effects on cellular signaling pathways. Finally, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide may have potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into neuronal cells.
合成方法
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide can be synthesized using a multi-step process involving the reaction of 2-ethoxyaniline and 4-picolyl chloride. The resulting intermediate is then reacted with ethylenediamine to form the final product, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide. The synthesis of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been optimized to produce high yields and purity, making it readily available for scientific research.
科学研究应用
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been used to study the role of calcium signaling in neuronal function and has been shown to modulate neurotransmitter release. N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been used as a scaffold for developing new drugs targeting various cellular processes.
属性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-14-6-4-3-5-13(14)19-16(21)15(20)18-11-12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXGJFDGQPWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5133201.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)
![1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride](/img/structure/B5133231.png)

![N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5133241.png)
![N-[1-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5133246.png)

![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B5133282.png)


![N,8-dimethyl-3-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5133297.png)
![2-chloro-N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5133302.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5133308.png)